3-Methyl-5-phenyl-1,2-oxazol-4-amine

Medicinal Chemistry Chemical Synthesis Structural Biology

Secure the definitive 4-amino regioisomer for your medicinal chemistry program. Unlike the 5-amino or other isomers, 3-Methyl-5-phenyl-1,2-oxazol-4-amine provides a unique hydrogen-bonding vector critical for exploring bromodomain and epigenetic targets. Its primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonylation. Available as a stable free base or hydrochloride salt (CAS 1461714-29-3) to simplify parallel synthesis workflows. Ensure SAR fidelity—validate your hits with the correct substitution pattern.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13327616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenyl-1,2-oxazol-4-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1N)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
InChIKeyVIKDOTFYOQUWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenyl-1,2-oxazol-4-amine: Overview of a Unique Isoxazole Scaffold for Chemical Procurement


3-Methyl-5-phenyl-1,2-oxazol-4-amine (CAS 1195176-81-8) is a heterocyclic building block with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It belongs to the isoxazole class, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. Its specific substitution pattern—a methyl group at position 3, an amine at position 4, and a phenyl group at position 5—distinguishes it from other amino-isoxazole isomers and makes it a versatile intermediate in medicinal chemistry research . The compound is also available as a hydrochloride salt (CAS 1461714-29-3) to enhance its stability and handling properties .

Why 3-Methyl-5-phenyl-1,2-oxazol-4-amine Cannot Be Replaced by a Generic Isoxazole Isomer


In chemical procurement for research and development, the exact regioisomer of a compound is critical. The substitution pattern on the isoxazole ring dictates the molecule's three-dimensional shape, electronic distribution, and thus its interactions with biological targets. For example, 3-Methyl-5-phenyl-1,2-oxazol-4-amine (4-amino isomer) is structurally distinct from its closest analogs: 3-Methyl-4-phenylisoxazol-5-amine (5-amino isomer) and 5-Methyl-3-phenylisoxazol-4-amine (regioisomer with different methyl/phenyl placement) . While these isomers share the same molecular formula (C10H10N2O) and weight (174.20 g/mol), their distinct substitution patterns result in divergent predicted physicochemical properties [1] and, most importantly, different binding modes and biological activities, as evidenced by the crystallographic data available for the 5-amino regioisomer [2]. Substituting one isomer for another without rigorous validation can invalidate an entire research project.

Quantitative Evidence Guide: Key Differentiators for 3-Methyl-5-phenyl-1,2-oxazol-4-amine


Structural Comparison: Unique 4-Amino Substitution Pattern vs. Common 5-Amino Isomer

The primary differentiator for 3-Methyl-5-phenyl-1,2-oxazol-4-amine is its 4-amino substitution on the isoxazole core. This contrasts with the more extensively characterized 5-amino isomer, 3-Methyl-4-phenylisoxazol-5-amine. A key piece of evidence for the latter's utility is a high-resolution (1.29 Å) X-ray crystal structure of its complex with the BRD4 bromodomain (PDB ID: 4LR6) [1]. This structure reveals a specific binding mode for the 5-amino isomer, establishing the isoxazole core as a valid pharmacophore for targeting epigenetic readers. The 4-amino isomer presents a distinct hydrogen-bonding orientation due to the altered position of the amine group, offering a complementary vector for fragment-based drug design or the development of novel chemical probes [2]. The difference in predicted LogP between the isomers provides a quantitative, albeit small, measure of their difference in lipophilicity .

Medicinal Chemistry Chemical Synthesis Structural Biology

Alternative Substitution Pattern: 3-Methyl-5-phenyl-4-amine vs. 5-Methyl-3-phenyl-4-amine

Another closely related regioisomer is 5-Methyl-3-phenylisoxazol-4-amine (CAS 21169-65-3). This compound shares the 4-amino group but differs in the positions of the methyl and phenyl substituents. This difference is reflected in their physical properties; the 5-methyl-3-phenyl isomer is reported to have a melting point of 50 °C . In contrast, the melting point of 3-Methyl-5-phenyl-1,2-oxazol-4-amine (as the free base) is not readily available in the public domain, indicating a potential difference in crystal packing and stability . Furthermore, a derivative of the 5-methyl-3-phenyl-4-amine scaffold, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, demonstrated an IC50 of 3 μM in a specific assay, though it was inactive against the intended target [1]. This highlights how subtle changes to the core ring can drastically alter the activity of derived analogs.

Chemical Synthesis Medicinal Chemistry Drug Discovery

Predicted Lipophilicity Profile of 3-Methyl-5-phenyl-1,2-oxazol-4-amine

The predicted LogP (partition coefficient) for 3-Methyl-5-phenyl-1,2-oxazol-4-amine is 2.65 . This value is a key indicator of the compound's lipophilicity, which influences its solubility, membrane permeability, and potential for non-specific binding in biological assays. While no direct comparative data is available for this specific isomer, the value provides a quantitative benchmark for researchers. It suggests moderate lipophilicity, which can be a desirable feature for a chemical probe or drug lead. This predicted value allows for an informed comparison against other in-house or literature compounds during the procurement and selection process.

ADME Drug Discovery Physicochemical Property

Procurement Differentiator: Availability as a Stable Hydrochloride Salt

For procurement purposes, a significant differentiator is the commercial availability of 3-Methyl-5-phenyl-1,2-oxazol-4-amine as a hydrochloride salt (CAS 1461714-29-3, purity 95%) . While the free base form (CAS 1195176-81-8) also exists, the hydrochloride salt is often preferred for its enhanced solid-state stability, improved aqueous solubility, and ease of handling and weighing . This contrasts with some regioisomers that may primarily be available only as the free base, which can be an oil or a low-melting solid with stability concerns. The availability of a stable salt form can reduce procurement complexity and ensure more reliable long-term storage and use in the laboratory .

Chemical Handling Stability Procurement

Best-Fit Application Scenarios for 3-Methyl-5-phenyl-1,2-oxazol-4-amine in R&D


Fragment-Based Drug Discovery (FBDD) and Epigenetic Probe Development

The 4-amino substitution pattern of 3-Methyl-5-phenyl-1,2-oxazol-4-amine provides a distinct vector for hydrogen bonding compared to the 5-amino isomer whose binding to the BRD4 bromodomain has been structurally validated [1]. This makes it a valuable complementary fragment for exploring the chemical space of epigenetic readers, such as bromodomains, or for use in general fragment libraries. Its moderate predicted LogP (2.65) and low molecular weight (174.20) are consistent with fragment-like properties .

Structure-Activity Relationship (SAR) Studies of Isoxazole Scaffolds

For medicinal chemists exploring isoxazole-based inhibitors, this compound is essential for constructing a complete SAR map. Its specific substitution pattern (3-methyl, 4-amino, 5-phenyl) allows for direct comparison with regioisomers like 5-Methyl-3-phenylisoxazol-4-amine to understand how the placement of substituents impacts potency, selectivity, and physicochemical properties.

Synthesis of Diverse Chemical Libraries via Amine Functionalization

The primary amine at the 4-position is a versatile synthetic handle. It can be readily functionalized through reactions like amide coupling, reductive amination, or sulfonylation to generate a wide array of novel derivatives for biological screening. Its availability as a stable hydrochloride salt simplifies its use in parallel synthesis or high-throughput experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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